2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
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Overview
Description
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is a heterocyclic compound that features both an imidazole and an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the oxolane ring adds unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Subsequent reactions introduce the oxolane ring and the carboxylic acid group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and functional group transformations.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-yl derivatives: These compounds share the imidazole ring but differ in their substituents, leading to different chemical and biological properties.
Oxolane-3-carboxylic acid derivatives: These compounds have the oxolane ring and carboxylic acid group but lack the imidazole ring.
Uniqueness
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is unique due to the combination of the imidazole and oxolane rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-5-4-11-9(12)8-7(10(13)14)3-6-15-8/h4-5,7-8H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
QHIONVJPPYSNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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